(+)-5-Deoxyadeenophorine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-5-Deoxyadeenophorine is a natural product found in Adenophora with data available.
Scientific Research Applications
Glycosidase Inhibitory Effects
(+)-5-Deoxyadenophorine and its analogues have been identified as natural iminosugars with efficient glycosidase inhibitory effects. Notably, specific analogues of 5-deoxyadenophorine have shown potent inhibitory effects on beta-glucosidase from almond, with Ki values close to 60 µM (Pearson et al., 2006).
DNA Damage and Repair Mechanisms
Research indicates that 5',8-Cyclo-2'-deoxyadenosine and 5',8-cyclo-2'-deoxyguanosine, closely related to (+)-5-Deoxyadenophorine, are major lesions observed in DNA modifications. These lesions are formed by hydroxyl radical attack and are critical in understanding DNA repair mechanisms, particularly in relation to free radical damage (Chatgilialoglu, Ferreri, & Terzidis, 2011).
Apoptosis Induction
Studies have demonstrated that adenine deoxynucleosides, which include compounds related to (+)-5-Deoxyadenophorine, can induce apoptosis in quiescent lymphocytes. This makes them useful in treating lymphoproliferative diseases. The apoptosis is triggered via caspase pathway activation, involving the cooperation of cytochrome c and Apaf-1 (Leoni et al., 1998).
Enzymatic Reactions and Radical Mechanisms
The radical mechanisms involved in enzymatic reactions often feature intermediates such as the 5'-deoxyadenosyl radical, closely related to (+)-5-Deoxyadenophorine. These mechanisms are crucial in understanding the biochemical processes in various enzymes, including lysine 2,3-aminomutase and others (Frey, 2001).
DNA Synthesis and Repair
Research suggests that 8,5'-cyclopurine-2'-deoxynucleosides, which are structurally similar to (+)-5-Deoxyadenophorine, play a significant role in DNA synthesis and repair. These compounds are formed by hydroxyl radical attack and impact the DNA double helix, contributing to our understanding of DNA repair processes, especially in diseases with defective nucleotide excision repair (Jaruga & Dizdaroglu, 2008).
Properties
CAS No. |
262615-98-5 |
---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2R,3S,4S,6R)-6-ethyl-2-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C8H17NO3/c1-2-5-3-7(11)8(12)6(4-10)9-5/h5-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1 |
InChI Key |
QWEWPBRDYZVGBR-NGJRWZKOSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H]([C@H]([C@H](N1)CO)O)O |
SMILES |
CCC1CC(C(C(N1)CO)O)O |
Canonical SMILES |
CCC1CC(C(C(N1)CO)O)O |
Synonyms |
5-deoxyadenophorine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.